molecular formula C18H21ClN4O2S B6501607 2-{[(4-chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide CAS No. 955736-20-6

2-{[(4-chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide

Cat. No.: B6501607
CAS No.: 955736-20-6
M. Wt: 392.9 g/mol
InChI Key: PZYPOXYOUGVCMV-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-chlorophenylcarbamoyl moiety and a cycloheptyl substituent. Thiazole carboxamides are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties. The 4-chlorophenylcarbamoyl group is a critical pharmacophore linked to enhanced bioactivity, particularly in oncology, as demonstrated in multiple studies .

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-cycloheptyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c19-12-7-9-14(10-8-12)21-17(25)23-18-22-15(11-26-18)16(24)20-13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYPOXYOUGVCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • The 4-chlorophenylcarbamoyl group enhances activity compared to 3,4-dichloro derivatives, where additional halogens reduce potency .
  • Bulky substituents (e.g., cycloheptyl) may improve pharmacokinetics over smaller groups (e.g., pyridinyl in ) due to increased lipophilicity and steric shielding .

Substituent Effects on Bioactivity

Cycloheptyl vs. Cyclohexyl and Aryl Groups

  • Cycloheptyl (Target Compound) : The seven-membered ring may enhance binding to hydrophobic pockets in targets like kinases or tubulin, as seen in other cycloalkyl-substituted thiazoles .
  • Benzyl () : 2-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-thiazole-4-carboxamide (CAS 478030-53-4) prioritizes aromatic interactions, likely favoring targets like GPCRs over cytotoxic pathways .

Role of the 4-Chlorophenylcarbamoyl Group

This moiety is associated with:

  • Improved Selectivity : Compounds with this group show preferential activity against leukemia and colon cancer cells (IGP 17–96%) .
  • Hydrogen Bonding : The carbamoyl nitrogen and chlorine atom facilitate interactions with residues in ATP-binding pockets or DNA helicases .

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